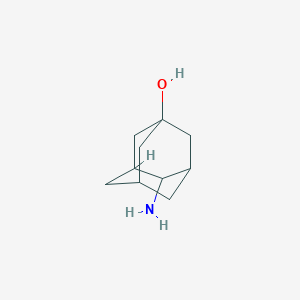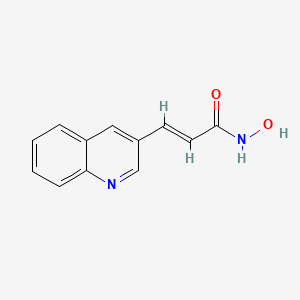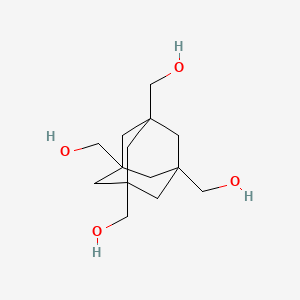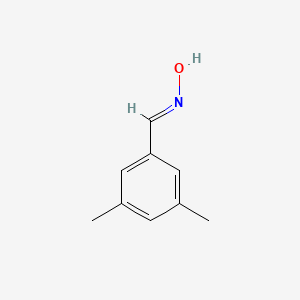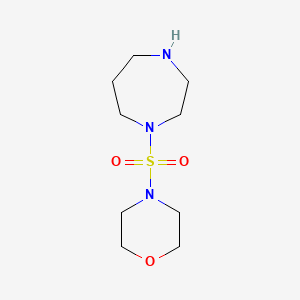![molecular formula C8H11ClFNS B3038187 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride CAS No. 79270-76-1](/img/structure/B3038187.png)
1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride
概要
説明
Synthesis Analysis
The synthesis of halogen-containing aromatic compounds can be complex, involving multiple steps and specific reagents. In the first paper, a series of halogen-containing N-substituted 4-aminobenzenesulfonamides were synthesized using superacid HF/SbF5 chemistry . This method could potentially be adapted for the synthesis of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride by modifying the substituents and conditions to fit the target molecule's structure.
Molecular Structure Analysis
The molecular structure of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride would include a benzene ring substituted with a fluorine atom and an aminoethylsulfanyl group. The presence of the fluorine atom is known to influence the electronic properties of the molecule, as seen in the first paper, where the β-fluorinated alkyl substitution on the amino function was observed to have a significant effect .
Chemical Reactions Analysis
The chemical reactions involving halogenated aromatic compounds can be quite selective and are influenced by the nature of the substituents. In the first paper, the synthesized compounds were investigated as inhibitors of human carbonic anhydrase isoforms, indicating that these molecules can participate in biological interactions . This suggests that 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride could also exhibit specific chemical reactivity, potentially as an inhibitor or in other biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride would be influenced by its functional groups. The presence of the sulfanyl and amino groups would contribute to its solubility in polar solvents, while the fluorine substitution could affect its acidity and stability. The papers do not provide specific data on the physical and chemical properties of the compound , but the methodologies and findings could be extrapolated to predict its behavior .
科学的研究の応用
Inhibition of Enzymes and Bacterial Growth
1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride and its derivatives have been studied for their inhibitory effects on various enzymes. For instance, fluorine-containing triazinyl sulfonamide derivatives, related structurally to 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride, were found to be effective inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These compounds demonstrated inhibition values in the nanomolar or submicromolar range, making them potential candidates for antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Applications in Synthesis and Material Science
Compounds structurally related to 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride have been utilized in the synthesis of various compounds and materials. For instance, the synthesis of sulfonated derivatives of 2-fluoroaniline has been explored, which is relevant to the chemical framework of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride (Courtin, 1983). Additionally, studies have been conducted on the electrochemical copolymerization of aniline and anilinesulfonic acids, indicating potential applications in polymer science and materials engineering (Şahin, Pekmez, & Yildiz, 2002).
Antimicrobial and Antitumor Properties
Derivatives of 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride have been investigated for their antimicrobial and antitumor properties. Sulfonamide derivatives containing fluorine compounds have shown potential as antitumor agents, as well as antimicrobial activities against various bacterial and fungal strains (Huang, Lin, & Huang, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBBHVNVGRUAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)
![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)
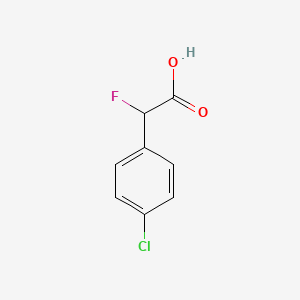
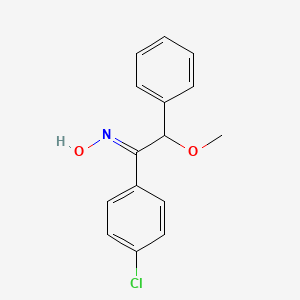
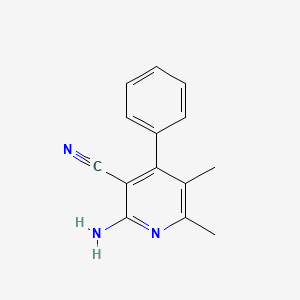
![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3038112.png)

